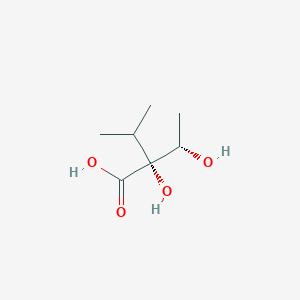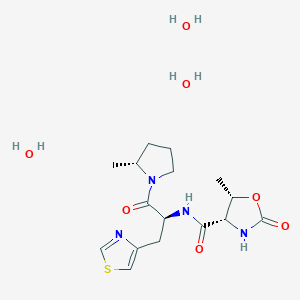
Rovatirelin hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rovatirelin hydrate is a synthetic compound that acts as a thyrotropin-releasing hormone mimetic. It is known for its potential therapeutic effects on central nervous system disorders, particularly those involving cerebellar ataxia. The compound has shown promising results in clinical trials for its ability to penetrate the brain and exhibit significant central nervous system activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rovatirelin hydrate involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid. This intermediate is synthesized by reacting N-benzyloxycarbonyl L-serine with methanol and sodium hydroxide, followed by acidification and recrystallization .
Another crucial intermediate is (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, which is prepared by reacting N-benzyloxycarbonyl L-threonine with methanol and sodium hydroxide, followed by acidification and recrystallization .
The final step involves coupling these intermediates with other reagents to form this compound. The reaction conditions typically involve the use of ethanol, sodium borohydride, and other solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
Rovatirelin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions typically produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Rovatirelin hydrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying thyrotropin-releasing hormone mimetics and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound is being investigated for its potential therapeutic effects on central nervous system disorders, particularly cerebellar ataxia.
Mecanismo De Acción
Rovatirelin hydrate exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain, leading to the activation of signaling pathways that regulate the synthesis and secretion of thyrotropin-stimulating hormone and prolactin . This activation results in various physiological effects, including the modulation of central nervous system activity and improvement of symptoms in patients with cerebellar ataxia .
Comparación Con Compuestos Similares
Similar Compounds
Taltirelin hydrate: Another thyrotropin-releasing hormone mimetic with similar therapeutic effects.
Thyrotropin-releasing hormone: The natural hormone that rovatirelin hydrate mimics.
Prolinamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its high oral bioavailability and ability to penetrate the brain effectively. It has shown superior central nervous system activity compared to other thyrotropin-releasing hormone mimetics, making it a promising candidate for treating central nervous system disorders .
Propiedades
Número CAS |
879122-87-9 |
|---|---|
Fórmula molecular |
C16H28N4O7S |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide;trihydrate |
InChI |
InChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1 |
Clave InChI |
OKGVIMQQOHBRRH-RYNPTWSUSA-N |
SMILES isomérico |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C.O.O.O |
SMILES canónico |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



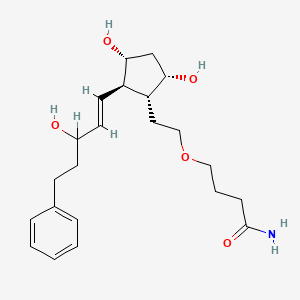
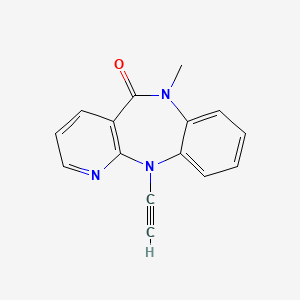

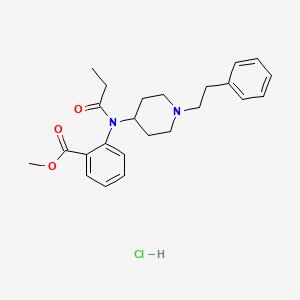

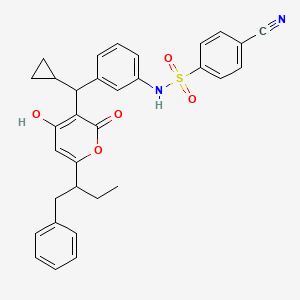
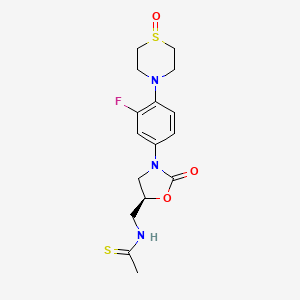
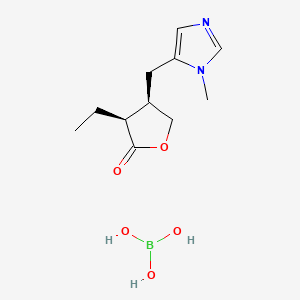
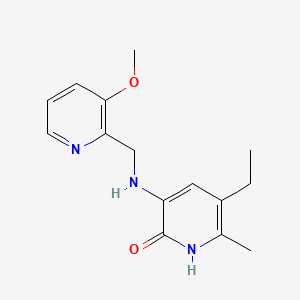
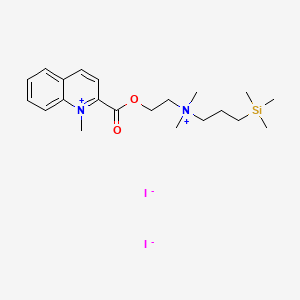
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

